3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione
Description
Properties
IUPAC Name |
3-[1-(benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c1-2-5-12(16-8-9-19-13(16)18)17-11-7-4-3-6-10(11)14-15-17/h3-4,6-7,12H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPTWJZGOVDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1CCSC1=S)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzotriazole to Form the Butyl Intermediate
The foundational step in synthesizing this compound involves the introduction of a butyl chain to the benzotriazole nucleus. 1H-1,2,3-Benzotriazole undergoes alkylation with 1-bromo-4-chlorobutane in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetonitrile. This reaction selectively targets the N1 position of benzotriazole, yielding 1-(4-chlorobutyl)-1H-benzotriazole as a key intermediate.
Reaction Conditions :
The alkylation’s regioselectivity is attributed to the higher nucleophilicity of the N1 position compared to N2 or N3 in benzotriazole.
Cyclization with Thiourea Derivatives to Form the Thiazolidine-2-thione Core
The chlorobutyl intermediate undergoes nucleophilic displacement with thiourea in ethanol under reflux, facilitated by sodium acetate (NaOAc). This step triggers cyclization, forming the thiazolidine-2-thione ring.
Mechanistic Pathway :
- Nucleophilic Attack : The sulfur atom of thiourea displaces the chloride ion, forming a thioether linkage.
- Intramolecular Cyclization : The primary amine of thiourea attacks the adjacent carbon, closing the five-membered thiazolidine ring.
- Tautomerization : The resulting iminothiol intermediate tautomerizes to the thermodynamically stable thione form.
Reaction Conditions :
- Solvent : Ethanol
- Catalyst : Anhydrous sodium acetate
- Temperature : Reflux (~78°C)
- Time : 6–8 hours
- Yield : ~60–65%.
Optimization and Alternative Approaches
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate alkylation but may lead to over-alkylation. Ethanol, while less polar, ensures controlled cyclization. Sodium acetate’s mild basicity prevents decomposition of thiourea while promoting deprotonation during cyclization.
Alternative Sulfur Sources
Replacing thiourea with potassium thiocyanate (KSCN) or sodium hydrosulfide (NaSH) has been explored. However, these reagents often yield byproducts such as thiocyanato or sulfhydryl derivatives, reducing the target compound’s purity.
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
The IR spectrum of the final product exhibits:
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Challenges and Side Reactions
Competing Alkylation Pathways
Benzotriazole’s N2 and N3 positions may undergo minor alkylation (~5–10%), necessitating chromatographic purification (silica gel, ethyl acetate/hexane).
Hydrolysis of Thione Group
Prolonged exposure to moisture converts the thione to a sulfhydryl group (–SH). Anhydrous conditions and inert atmospheres (N₂/Ar) mitigate this issue.
Scalability and Industrial Relevance
The synthesis is scalable to multi-gram quantities with consistent yields. Industrial adaptations employ flow chemistry to enhance throughput, though catalyst recycling remains a challenge.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a dihydrobenzotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and have been studied for their antimicrobial properties .
Medicine: Medicinal chemistry applications include the development of new drugs with potential anticancer, antiviral, and antibacterial activities .
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and UV stabilizers .
Mechanism of Action
The mechanism of action of 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione involves its interaction with biological targets through non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, while the thiazolidine ring can interact with metal ions or other active sites . These interactions can inhibit enzyme activity or disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione, a comparative analysis with structurally analogous compounds is provided below:
Table 1: Structural and Physical Property Comparison
Key Comparative Insights
Heterocyclic Core Differences :
- The target compound’s benzotriazole core (three nitrogen atoms) contrasts with benzothiazole (one sulfur, one nitrogen; ) and benzimidazole (two nitrogens; ). Benzotriazole’s electron-deficient nature may enhance stability and intermolecular interactions compared to benzimidazole or benzothiazole derivatives.
Substituent Effects :
- The butyl chain in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., ethyl in hypothetical analogs). This likely elevates its boiling point (455.9°C) relative to lighter compounds like C₁₅H₁₂N₂S (MW 252.33; ).
- Bulkier substituents (e.g., phenylethenyl in or dual benzimidazole rings in ) reduce solubility but may enhance π-π stacking or bioactivity.
Molecular Weight and Density: The target compound (MW 292.42) is heavier than benzothiazole (277.45; ) and benzimidazole (252.33; ) analogs but lighter than dual-benzimidazole derivatives (348.46; ).
Bioactivity Considerations :
- While explicit data for the target compound is lacking, structurally related thiazolidine-2-thiones (e.g., N-[3-(1H-benzotriazol-1-yl)-propyl] derivatives) exhibit antimicrobial and anti-inflammatory activity . The butyl chain in the target may modulate bioavailability compared to shorter-chain analogs.
Research Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for benzotriazole-thiazolidine hybrids, involving alkylation and cyclization steps (as in ).
- Applications: Potential uses in corrosion inhibition (benzotriazole’s known role) or bioactive agents (thiazolidine’s redox activity) warrant further study.
Biological Activity
3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione (CAS Number: 849414-07-9) is a thiazolidine derivative that incorporates a benzotriazole moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The benzotriazole structure is known for its versatility in medicinal chemistry, often serving as a pharmacophore in various bioactive compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4S2 with a molecular weight of 292.423 g/mol. The presence of the thiazolidine ring and the benzotriazole group contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4S2 |
| Molecular Weight | 292.423 g/mol |
| CAS Number | 849414-07-9 |
Biological Activity Overview
Research indicates that compounds containing benzotriazole exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have demonstrated that benzotriazole derivatives possess significant antimicrobial properties. For instance, benzotriazole-based compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis . The introduction of bulky hydrophobic groups in these derivatives often enhances their antibacterial activity.
Antifungal Activity
The antifungal potential of benzotriazole derivatives has also been explored. Compounds with structural modifications have exhibited potent activity against fungi like Candida albicans. For example, certain benzotriazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml against Aspergillus niger . The structural diversity provided by the thiazolidine ring may contribute to enhanced antifungal activity.
Anticancer Activity
The anticancer properties of thiazolidine derivatives are noteworthy. Some studies have indicated that thiazolidine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of the benzotriazole moiety could potentially enhance these effects due to its ability to interact with cellular targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzotriazole-containing compounds:
- Synthesis and Screening : A series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl] derivatives were synthesized and screened for antibacterial and antifungal activities. Results showed promising activity against multiple strains .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzotriazole derivatives revealed that specific substitutions on the benzotriazole ring significantly influence their biological activities .
- In Vitro Studies : In vitro studies demonstrated that certain derivatives exhibited dose-dependent inhibitory effects against protozoan parasites such as Trypanosoma cruzi, suggesting potential use in antiparasitic therapies .
Q & A
Q. What are the standard synthetic routes for 3-[1-(1H-1,2,3-benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with benzotriazole derivatives and thioester precursors. Key steps include:
- Condensation reactions : Benzotriazole derivatives (e.g., 1H-benzotriazole) are alkylated with butyl halides under basic conditions (e.g., K₂CO₃/DMF) to introduce the butyl side chain .
- Thiazolidine-2-thione formation : The intermediate undergoes cyclization with CS₂ or thiourea derivatives in polar aprotic solvents (e.g., DMSO) at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are used to isolate the product. Monitoring via TLC and NMR ensures purity .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 1H-benzotriazole, 1-bromobutane, K₂CO₃ | 65–75 | |
| Cyclization | CS₂, DMSO, 70°C, 4 h | 50–60 | |
| Purification | Silica gel (hexane:EtOAc = 3:1) | >95% purity |
Q. How is the compound characterized structurally?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify protons and carbons in the benzotriazole, butyl, and thiazolidine-thione moieties. Key signals include δ ~7.8–8.2 ppm (benzotriazole aromatic protons) and δ ~4.1 ppm (methylene adjacent to sulfur) .
- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C=S at 1.68 Å) and dihedral angles between aromatic systems .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]⁺ (e.g., m/z 347.0821 for C₁₃H₁₄N₄S₂) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data?
Methodological Answer: Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Strategies include:
- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict NMR chemical shifts. Compare computed vs. experimental values to validate tautomeric forms .
- Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate solvent interactions affecting spectral peaks .
- Example : A study on similar benzotriazole-thiones showed that DFT-predicted ¹³C NMR shifts deviated <2 ppm from experimental data, confirming the dominant tautomer .
Q. What mechanistic insights guide the optimization of its reactivity in cross-coupling reactions?
Methodological Answer: The thiazolidine-2-thione moiety acts as a directing group. Mechanistic studies suggest:
- Coordination with metals : The sulfur atom coordinates Pd or Cu catalysts in Suzuki-Miyaura couplings, enhancing regioselectivity .
- Temperature effects : Reactions at 80°C in toluene improve yields (70–85%) by reducing steric hindrance from the butyl chain .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
Q. How is its biological activity evaluated against cancer cell lines?
Methodological Answer:
- In vitro assays : Use MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cells. IC₅₀ values are calculated from dose-response curves (concentrations: 1–100 μM) .
- Apoptosis studies : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells after 48-hour exposure .
- Docking studies : AutoDock Vina models interactions with Bcl-2 or EGFR targets, highlighting hydrogen bonds between the thione sulfur and Lys residues .
Q. Table 2: Representative Biological Data
| Cell Line | IC₅₀ (μM) | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| MCF-7 | 12.3 ± 1.2 | Bcl-2 | -8.9 | |
| A549 | 18.7 ± 2.1 | EGFR | -7.5 |
Q. How are stability and degradation profiles analyzed under physiological conditions?
Methodological Answer:
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 254 nm. Half-life (t₁/₂) is shortest at pH 1.5 (~2 h) due to thione protonation .
- Oxidative stress tests : Expose to H₂O₂ (1 mM) and measure residual concentration via LC-MS. The benzotriazole ring shows resistance to oxidation .
Q. What strategies mitigate synthetic challenges like low cyclization yields?
Methodological Answer:
Q. How do structural modifications influence its photophysical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
